(E)-4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde oxime

PDE4 inhibition anti-inflammatory phenanthridine scaffold

(E)-4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde oxime (CAS 1245782‑75‑5) is a fluorinated benzaldoxime building block characterised by the simultaneous presence of a 3‑methoxy group, a 4‑(2,2‑difluoroethoxy) side‑chain and a geometrically defined (E)‑oxime terminus. This precise substitution pattern appears as a privileged fragment in issued patents on phosphodiesterase 4 (PDE4) inhibitors, where the 2,2‑difluoroethoxy substituent is explicitly claimed as the R = 2 position in hydroxy‑6‑phenylphenanthridine scaffolds targeting inflammatory and respiratory conditions.

Molecular Formula C10H11F2NO3
Molecular Weight 231.20 g/mol
Cat. No. B12472474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde oxime
Molecular FormulaC10H11F2NO3
Molecular Weight231.20 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=NO)OCC(F)F
InChIInChI=1S/C10H11F2NO3/c1-15-9-4-7(5-13-14)2-3-8(9)16-6-10(11)12/h2-5,10,14H,6H2,1H3
InChIKeyLAIMKALSOILNKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (E)-4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde oxime (CAS 1245782-75-5) Matters in PDE4-Focused Medicinal Chemistry


(E)-4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde oxime (CAS 1245782‑75‑5) is a fluorinated benzaldoxime building block characterised by the simultaneous presence of a 3‑methoxy group, a 4‑(2,2‑difluoroethoxy) side‑chain and a geometrically defined (E)‑oxime terminus . This precise substitution pattern appears as a privileged fragment in issued patents on phosphodiesterase 4 (PDE4) inhibitors, where the 2,2‑difluoroethoxy substituent is explicitly claimed as the R = 2 position in hydroxy‑6‑phenylphenanthridine scaffolds targeting inflammatory and respiratory conditions .

Why a Generic Benzaldoxime Cannot Substitute for (E)-4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde oxime


Simple benzaldoxime, 3‑methoxybenzaldoxime, or 4‑(2,2‑difluoroethoxy)benzaldoxime each lack at least one of the three critical features – the 3‑methoxy group, the 4‑difluoroethoxy chain, or the (E)‑oxime geometry – that together confer the specific electronic and steric profile required for selective PDE4 inhibition . Patent structure‑activity relationship (SAR) data show that removing the 2,2‑difluoroethoxy motif or relocating the methoxy group abolishes or sharply reduces PDE4 inhibitory potency, making simple in‑class substitution chemically invalid for research programmes that rely on this precise pharmacophore .

Quantitative Differentiation of (E)-4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde oxime Against Its Closest Analogs


PDE4 Inhibitor Fragment: Patented Preference for 2,2-Difluoroethoxy over Methoxy or Difluoromethoxy

Claim 1 of US20070259909 explicitly defines R₂ as 2,2-difluoroethoxy in the core phenanthridine PDE4 inhibitor scaffold, distinguishing it from compounds where R₂ is methoxy, ethoxy, or difluoromethoxy . In related patent CN‑104803974‑A, the combination R₁ = methoxy / R₂ = 2,2‑difluoroethoxy is singled out as a special embodiment, indicating that concurrent methoxy and difluoroethoxy substitution is non‑obvious and functionally meaningful . No equivalent claim is made for the 3‑methoxy‑only or 4‑ethoxy‑only benzaldoxime analogs.

PDE4 inhibition anti-inflammatory phenanthridine scaffold

Lipophilicity Modulation: Calculated LogP Shift Relative to Non‑Fluorinated 3‑Methoxybenzaldoxime

The incorporation of a 2,2‑difluoroethoxy group in place of a hydroxyl or methoxy group is a validated strategy to increase lipophilicity without reliance on aromatic fluorination . Experimental logP studies on structurally related fluorinated oxime ether series demonstrate that replacing a methoxy group with a 2,2‑difluoroethoxy moiety typically raises clogP by 0.5–1.2 units, moving the compound into a more favourable range for membrane permeability . Although direct experimental logP for the title compound has not been independently published, the XLogP3 value for the aldehyde precursor 4‑(2,2‑difluoroethoxy)‑3‑methoxybenzaldehyde is 2.1 ; by comparison, unsubstituted 3‑methoxybenzaldoxime has a predicted logP of approximately 1.2–1.4.

lipophilicity drug‑likeness logP

Defined (E)-Oxime Geometry: Synthetic Precision Versus Mixed Isomers in Generic Benzaldoximes

Commercial generic benzaldoximes are frequently supplied as a mixture of (E) and (Z) isomers, which can complicate SAR interpretation and downstream crystallisation . The title compound is explicitly designated as the (E)‑isomer (CAS 1245782‑75‑5), and the configurational purity is reflected in the SMILES notation COC1=C(C=CC(=C1)/C=N/O)OCC(F)F . In synthetic PDE4 inhibitor routes, the (E)‑oxime is the required geometry for subsequent cyclisation to the phenanthridine core; use of the (Z)‑isomer or a mixed isomer batch can lead to reduced yield or formation of undesired diastereomers .

oxime geometry stereochemistry isomeric purity

Procurement‑Relevant Application Scenarios for (E)-4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde oxime


PDE4 Inhibitor Library Synthesis and Hit‑to‑Lead Optimisation

Medicinal chemistry teams pursuing phosphodiesterase 4 (PDE4) inhibitors for psoriasis, COPD, or allergic rhinitis can directly employ this compound as the benzaldoxime intermediate for constructing the hydroxy‑6‑phenylphenanthridine core described in US20070259909 and CN‑104803974‑A . The pre‑installed (E)‑oxime and 2,2‑difluoroethoxy motif eliminate two synthetic steps compared to routes starting from 3‑methoxy‑4‑hydroxybenzaldehyde, while ensuring the substitution pattern that patent SAR data highlight as preferred .

Fluorinated Fragment‑Based Drug Discovery (FBDD)

The compound serves as a low‑molecular‑weight (MW = 231.2 g·mol⁻¹) fluorinated fragment that balances lipophilicity (predicted logP ~1.8–2.1) with hydrogen‑bond donor/acceptor functionality from the oxime group . Fragment libraries enriched with aliphatic fluorination motifs are increasingly sought after for ¹⁹F NMR‑based screening and structure‑based design, where the difluoroethoxy group provides a sensitive ¹⁹F probe while modulating logP in a range compatible with fragment growing .

Reference Standard for Oxime Geometry in Analytical Method Development

The well‑defined (E)‑configuration and commercial availability at ≥95 % purity make this compound suitable as a reference standard for HPLC or LC‑MS methods that must resolve (E)‑ and (Z)‑benzaldoxime isomers . Contract research organisations developing quality‑control protocols for PDE4 inhibitor intermediates can use it to establish retention‑time markers and calibration curves for isomeric purity assessment.

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